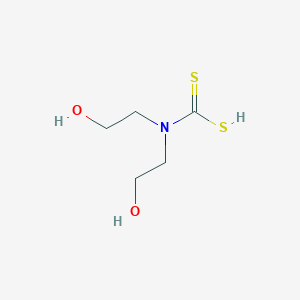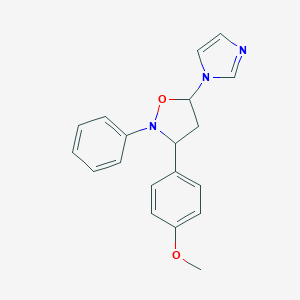
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine, also known as TPCA-1, is a small molecule inhibitor that selectively targets the nuclear factor kappa B (NF-κB) pathway. TPCA-1 has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine selectively inhibits the NF-κB pathway, which plays a crucial role in regulating immune responses, cell survival, and inflammation. NF-κB is activated in response to various stimuli, including cytokines, stress, and microbial infections. This compound binds to the kinase domain of the inhibitor of κB kinase (IKK) complex, which is responsible for phosphorylating IκBα, a key inhibitor of NF-κB. By inhibiting the IKK complex, this compound prevents the activation of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. This compound also inhibits the expression of several cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in immune responses and inflammation.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine is its selectivity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This compound also has good solubility in water and organic solvents, making it suitable for use in various experimental settings. However, this compound has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in some experimental models.
将来の方向性
There are many potential future directions for 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and increased selectivity for specific NF-κB subunits. Another area of research is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, further studies are needed to explore the potential applications of this compound in other diseases, such as infectious diseases and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that selectively targets the NF-κB pathway and has potential therapeutic applications in various diseases, including cancer and inflammation. The synthesis of this compound involves several steps, and its mechanism of action involves the inhibition of the IKK complex. This compound has been shown to have anti-cancer and anti-inflammatory properties, as well as other biochemical and physiological effects. While this compound has some limitations for lab experiments, there are many potential future directions for research on this molecule.
合成法
The synthesis of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-thiophenemethylamine, reduction of the resulting nitro compound, and subsequent cyclization with cyanamide. The final product is obtained through purification and crystallization.
科学的研究の応用
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, colon, and lung cancer. This compound has also been studied for its anti-inflammatory properties, particularly in the treatment of rheumatoid arthritis and other autoimmune disorders.
特性
分子式 |
C9H8ClN3S |
|---|---|
分子量 |
225.7 g/mol |
IUPAC名 |
2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H8ClN3S/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h1-5H,6H2,(H,11,12,13) |
InChIキー |
SRTYKWUAAVWWRA-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC2=NC(=NC=C2)Cl |
正規SMILES |
C1=CSC(=C1)CNC2=NC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)
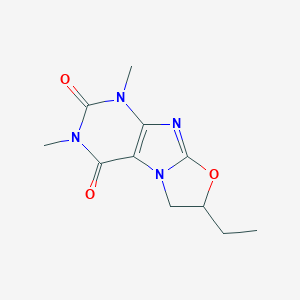
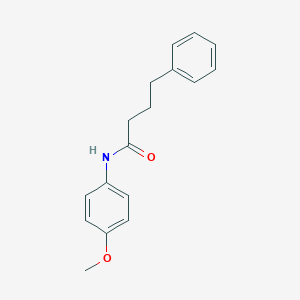
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
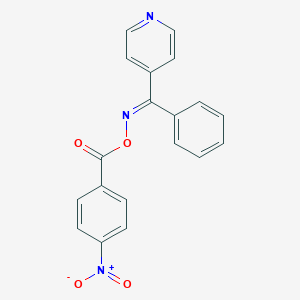
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
